(1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol
(1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol
Brand Name:
Vulcanchem
CAS No.:
131635-62-6
VCID:
VC21215840
InChI:
InChI=1S/C8H14FNO3/c9-4-3-10-2-1-5(11)6(10)8(13)7(4)12/h4-8,11-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1
SMILES:
C1CN2CC(C(C(C2C1O)O)O)F
Molecular Formula:
C8H14FNO3
Molecular Weight:
191.2 g/mol
(1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol
CAS No.: 131635-62-6
Cat. No.: VC21215840
Molecular Formula: C8H14FNO3
Molecular Weight: 191.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131635-62-6 |
|---|---|
| Molecular Formula | C8H14FNO3 |
| Molecular Weight | 191.2 g/mol |
| IUPAC Name | (1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol |
| Standard InChI | InChI=1S/C8H14FNO3/c9-4-3-10-2-1-5(11)6(10)8(13)7(4)12/h4-8,11-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 |
| Standard InChI Key | JOYRDAUHIQFEBO-TVNFTVLESA-N |
| Isomeric SMILES | C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)F |
| SMILES | C1CN2CC(C(C(C2C1O)O)O)F |
| Canonical SMILES | C1CN2CC(C(C(C2C1O)O)O)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator